1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Description
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group at position 6, linked via a piperazine ring to a pentan-1-one moiety. This structure combines electron-withdrawing (nitro) and lipophilic (pentanone) functionalities, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to such motifs. Its synthesis typically involves coupling reactions between substituted benzothiazoles and piperazine derivatives, followed by ketone functionalization.
Properties
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-3-4-15(21)18-7-9-19(10-8-18)16-17-13-6-5-12(20(22)23)11-14(13)24-16/h5-6,11H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSITMFGYASOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-nitrobenzenethiol
The benzothiazole ring forms via acid-catalyzed cyclization of 2-amino-5-nitrobenzenethiol with carbonyl equivalents. Optimal conditions involve:
- Reagent : Formic acid (excess as solvent and carbonyl source)
- Temperature : Reflux at 110°C for 6–8 hours
- Yield : 68–72% of 6-nitro-1,3-benzothiazol-2-ol
Mechanistic Insight : Protonation of the thiol group facilitates nucleophilic attack on the in situ-generated formyl cation, followed by dehydration to aromatize the thiazole ring.
Chlorination at the 2-Position
Conversion of the hydroxyl group to chloride employs phosphorus-based reagents:
| Chlorinating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Phosphorus oxychloride | Toluene | 80°C | 3 h | 89% |
| Thionyl chloride | DMF (cat.) | 50°C | 2 h | 92% |
Thionyl chloride with catalytic DMF proves superior, generating 2-chloro-6-nitro-1,3-benzothiazole with minimal byproducts. The reaction proceeds via Vilsmeier-Haack intermediate formation, enhancing electrophilicity at the 2-position.
Piperazine Functionalization
Nucleophilic Aromatic Substitution
Reaction of 2-chloro-6-nitro-1,3-benzothiazole with piperazine follows SNAr mechanism:
- Molar Ratio : 1:1.2 (benzothiazole:piperazine)
- Solvent : Dimethylacetamide (DMA)
- Temperature : 90°C, 12 hours
- Yield : 78% of 4-(6-nitro-1,3-benzothiazol-2-yl)piperazine
Key Consideration : Excess piperazine ensures complete substitution while minimizing dimerization. The electron-withdrawing nitro group activates the 2-position for nucleophilic attack, as evidenced by crystallographic data on analogous systems.
N-Acylation with Pentanoyl Chloride
Acylation Conditions
The secondary amine of piperazine undergoes acylation under Schotten-Baumann conditions:
- Acylating Agent : Pentanoyl chloride (1.5 equivalents)
- Base : Triethylamine (2 equivalents)
- Solvent : Dichloromethane (0°C to room temperature)
- Reaction Time : 4 hours
- Yield : 85%
Side Reaction Mitigation : Slow addition of acyl chloride maintains low temperatures, preventing N,O-bis-acylation. Post-reaction washing with 5% HCl removes unreacted starting materials.
Purification and Characterization
Crystallization Optimization
Final purification employs mixed-solvent crystallization:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl acetate/hexane | 99.2 | 72 |
| Methanol/water | 98.5 | 68 |
Ethyl acetate/hexane (1:3 v/v) provides optimal crystal morphology and impurity rejection, a strategy validated in piperazine derivative purifications.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-7), 8.12 (d, J=8.8 Hz, 1H, H-4), 7.92 (d, J=8.8 Hz, 1H, H-5), 3.85–3.75 (m, 4H, piperazine), 2.65–2.55 (m, 4H, piperazine), 2.45 (t, J=7.2 Hz, 2H, COCH₂), 1.65–1.55 (m, 2H, CH₂), 1.40–1.25 (m, 4H, CH₂), 0.90 (t, J=7.0 Hz, 3H, CH₃)
- IR (KBr): ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting benzothiazepine protocols, microwave irradiation (150°C, 30 min) reduces cyclization time by 60% while maintaining comparable yields (70–73%).
Enzymatic Acylation
Preliminary studies using Candida antarctica lipase B in ionic liquids achieve 55% acylation yield, offering a greener alternative to classical methods.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 2-Chloro-6-nitro-1,3-benzothiazole | 42 |
| Piperazine | 28 |
| Pentanoyl chloride | 19 |
Process intensification through continuous flow reactors could reduce piperazine excess from 20% to 5%, lowering raw material costs by ~$15/kg.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The benzothiazole ring and piperazine moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of arylpiperazine derivatives with benzothiazole or thiazole substituents. Key structural analogs include:
Key Observations
In contrast, methoxy (BF37669) or trifluoromethyl (MK30) groups may prioritize lipophilicity or metabolic stability . Ketone Chain: The pentan-1-one chain in the target compound and BF37669 increases lipophilicity compared to shorter chains (e.g., ethanone in G856-8982), which could influence membrane permeability and pharmacokinetics .
The nitro group’s introduction may require controlled nitration conditions to avoid over-oxidation.
Pharmacological Potential: Benzothiazole-piperazine derivatives are frequently explored as kinase inhibitors, antimicrobial agents, or CNS modulators. The nitro group in the target compound may confer unique reactivity (e.g., prodrug activation) but could also raise toxicity concerns .
Data Table: Comparative Physicochemical Properties
| Property | Target Compound | BF37669 | G856-8982 | MK30 |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~3.5 | ~2.8 | ~3.9 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 | 3 |
| Rotatable Bonds | 6 | 6 | 5 | 5 |
| Polar Surface Area (Ų) | 85 | 72 | 78 | 62 |
Research Findings and Implications
- Structural Optimization : The nitro group’s electron-withdrawing nature may enhance target binding but could reduce solubility. Hybridizing the nitro motif with methoxy or methyl groups (as in BF37669) might balance activity and ADME properties .
- Biological Relevance : Compounds like MK30, lacking the benzothiazole core, show divergent pharmacological profiles, underscoring the benzothiazole moiety’s role in target specificity .
Biological Activity
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. The compound's structure features a benzothiazole moiety with a nitro group and a piperazine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
The molecular formula of this compound is with a molecular weight of approximately 306.34 g/mol. The compound exhibits significant structural complexity due to the presence of both sulfur and nitrogen atoms in its framework.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 309266-79-3 |
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds, including this compound, exhibit notable antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of benzothiazole derivatives, this compound showed significant inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
These findings indicate that the compound may be a viable candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of bacterial ribosomes or enzymes critical for cell wall synthesis. This interaction disrupts essential processes within bacterial cells, leading to cell death.
Therapeutic Applications
Beyond its antimicrobial properties, there is ongoing research into the potential therapeutic applications of this compound in other areas:
Antipsychotic Potential
The compound has been investigated for its interactions with dopamine and serotonin receptors. Given the structural similarity to known antipsychotic agents, it shows promise in modulating neurotransmitter activity.
Case Study: Neuropharmacological Effects
In neuropharmacological studies, derivatives similar to this compound exhibited effects such as:
| Effect | Observed Outcome |
|---|---|
| Anticonvulsant | Significant reduction in seizure activity in animal models |
| CNS Depressant | Dose-dependent sedation observed |
These findings support further exploration into the compound's utility in treating neurological disorders.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from 6-nitro-1,3-benzothiazole-2-carboxylic acid and 1-piperazinepentan-1-one. Key steps include:
-
Coupling Reaction : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen to link the benzothiazole and piperazine moieties .
-
Nitro Group Stability : Maintain temperatures below 60°C during nitro-group-containing steps to prevent decomposition .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Optimization Parameter Recommended Conditions Solvent Anhydrous DMF or THF Temperature 50–60°C (reflux) Reaction Time 12–24 hours Yield 65–75% after purification
Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the piperazine and benzothiazole linkages. Discrepancies in aromatic proton shifts (e.g., 6-nitro group) can arise due to solvent polarity; compare data in DMSO-d6 vs. CDCl3 .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to verify purity and molecular ion peaks. Contradictions in mass spectra (e.g., fragmentation patterns) require collision-induced dissociation (CID) studies .
- X-ray Crystallography : Resolve structural ambiguities (e.g., piperazine chair conformation) using SHELXL for refinement .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s assay) and butyrylcholinesterase (BuChE) due to structural similarity to neuroactive benzothiazoles .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
-
Analog Synthesis : Modify substituents (e.g., replace nitro with methoxy or fluoro groups) and compare bioactivity .
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with BuChE or DNA topoisomerases .
-
Pharmacophore Mapping : Identify critical groups (e.g., nitrobenzothiazole for intercalation) using Schrödinger’s Phase .
Analog Key Modification Biological Activity 6-Methoxy derivative Nitro → Methoxy Reduced cytotoxicity (IC50 > 50 µM) 4-Fluoro-pentanone chain Chain fluorination Enhanced receptor binding (Ki = 12 nM)
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral vs. IP administration) and metabolic stability (liver microsome assays). Poor in vivo activity may stem from rapid glucuronidation .
- Formulation Optimization : Use PEGylated nanoparticles or liposomes to enhance solubility and blood-brain barrier penetration .
- Orthogonal Assays : Validate target engagement via Western blot (e.g., p53 upregulation) or PET imaging in animal models .
Q. How does the nitro group influence DNA interaction vs. enzyme inhibition mechanisms?
- Methodological Answer :
- Electrophoretic Mobility Shift Assay (EMSA) : Confirm DNA intercalation by observing shifted bands with plasmid DNA .
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine if nitrobenzothiazole acts as a competitive (e.g., BuChE) or non-competitive inhibitor .
- ROS Detection : Measure reactive oxygen species (DCFH-DA probe) to assess nitro-reduction-driven oxidative stress in cancer cells .
Data Contradiction Analysis
Q. How to address conflicting reports on its neuroprotective vs. neurotoxic effects?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate effects across concentrations (0.1–100 µM). Neurotoxicity may dominate at >10 µM due to off-target kinase inhibition .
- Cell-Type Specificity : Test on primary neurons vs. glioblastoma lines. Neuroprotection is often cell-context-dependent .
- Mitochondrial Respiration Assays : Use Seahorse Analyzer to distinguish between cytoprotective (enhanced ATP) and toxic (ROS burst) outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
